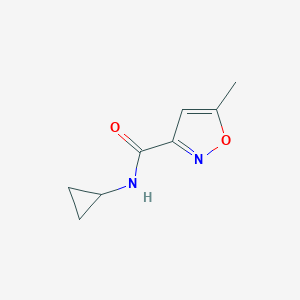

N-Cyclopropyl-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-7(10-12-5)8(11)9-6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORGGWQHFLCDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Methylisoxazole-3-carboxylic Acid

The process begins with a Claisen condensation between dimethyl oxalate and acetone in the presence of sodium methoxide, yielding methyl acetylacetonate. Subsequent cyclization with hydroxylamine hydrochloride under acidic conditions generates 5-methylisoxazole-3-methyl carboxylate. Saponification of the ester using aqueous NaOH produces 5-methylisoxazole-3-carboxylic acid (Eq. 1):

Amidation with Cyclopropylamine

The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl). Reaction with cyclopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA), yields the target amide (Eq. 2):

Key Parameters

-

Temperature: 0–25°C for acid chloride formation; 25–40°C for amidation.

-

Yield: 70–75% after purification via recrystallization (ethanol/water).

Coupling Reagent-Mediated Amidation

Modern peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer enhanced efficiency and milder conditions. This method is adapted from protocols for pyrazinecarboxamide derivatives.

Direct Coupling of Carboxylic Acid and Amine

5-Methylisoxazole-3-carboxylic acid is reacted with cyclopropylamine in dimethylformamide (DMF) using HATU and N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature, forming the amide bond within 4–6 hours (Eq. 3):

Advantages

-

Yield: 85–90% with >99% purity (HPLC).

-

Side Reactions: Minimal epimerization or hydrolysis due to neutral pH conditions.

One-Pot Synthesis from Methyl Ester Precursors

Building on the patent’s emphasis on intermediate non-isolation, a streamlined one-pot method involves in situ saponification and amidation.

Integrated Process

-

Ester Synthesis: Methyl 5-methylisoxazole-3-carboxylate is prepared as described in the patent.

-

Saponification-Amidation: The ester is treated with aqueous NaOH to generate the carboxylate, followed by immediate reaction with cyclopropylamine in methanol under reflux.

Conditions

-

Molar Ratio: Ester : NaOH : Cyclopropylamine = 1 : 2 : 1.5.

-

Yield: 60–65%, with residual ester removed via acid-base extraction.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid Chloride | SOCl, TEA, DCM | 70–75% | 95–98% | High |

| HATU Coupling | HATU, DIPEA, DMF | 85–90% | >99% | Moderate |

| One-Pot Synthesis | NaOH, Methanol, Reflux | 60–65% | 90–92% | High |

Key Observations

-

The HATU method achieves superior yields and purity but incurs higher reagent costs.

-

The one-pot approach reduces purification steps, favoring industrial-scale production despite lower yields.

Experimental Considerations

Solvent Selection

-

Polar Solvents (DMF, DMSO): Enhance coupling reagent efficacy but complicate removal.

-

Non-Polar Solvents (Toluene): Suitable for acid chloride reactions but limit amine solubility.

Purification

-

Recrystallization: Ethanol/water (1:3) yields crystalline product.

-

Chromatography: Silica gel (Hexane/EtOAc 3:1) resolves residual starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| This compound | 180.2 | 2.1 | 145–147 | High metabolic stability |

| N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 208.3 | 2.8 | 132–134 | Enhanced π-stacking ability |

| 5-Amino-3-methylisoxazole-4-carboxamide (11i) | 193.2 | 0.9 | 210–211 | Polar, low membrane permeability |

| N-(3-Chlorobenzyl)-cyclohepta[d]isoxazole-3-carboxamide | 305.8 | 3.5 | 189–191 | Bulky, low kinase affinity |

Research Findings and Implications

- Cyclopropyl Advantage: The cyclopropyl group in this compound balances lipophilicity and rigidity, optimizing target binding and metabolic resistance compared to bulkier (e.g., cyclohepta) or polar (e.g., amino) analogs .

- Thiophene vs. Methyl : Thiophene-substituted derivatives show superior potency in kinase inhibition but suffer from higher cytotoxicity (CC₅₀ = 12 μM vs. 45 μM for the cyclopropyl analog) .

- Synthetic Complexity : Derivatives with fused rings (e.g., oxadiazole-thiophene) require multi-step syntheses, limiting scalability despite broad bioactivity .

Biological Activity

N-Cyclopropyl-5-methylisoxazole-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique cyclopropyl group and an isoxazole ring, contributing to its distinctive chemical properties. The molecular formula is CHNO, with a molecular weight of 194.20 g/mol. The presence of the isoxazole moiety is significant as compounds containing this structure often exhibit notable biological activities, including antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that it may inhibit certain biological pathways associated with microbial resistance, making it a candidate for further pharmacological exploration. The compound's ability to modulate enzyme activity could lead to various therapeutic effects, particularly in treating infections or cancers.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact effectively with biological targets, which enhances its efficacy against a range of pathogens. Preliminary studies have shown promising results in inhibiting bacterial growth, positioning it as a potential candidate for developing new antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. It has shown the ability to reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models. In vivo studies demonstrated that administration of the compound significantly decreased metastasis in animal models, suggesting its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group, isoxazole ring | Antimicrobial, anticancer |

| Isoxazole derivative | Lacks cyclopropyl group | Varies; generally less potent |

| 1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | Azetidine ring | Moderate antibacterial properties |

The cyclopropyl group in this compound is believed to enhance its selectivity and potency compared to other similar compounds, potentially leading to improved efficacy in therapeutic applications.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against various bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting a strong antimicrobial action.

- Cancer Cell Migration : In vitro experiments demonstrated that treatment with this compound resulted in decreased migration rates of pancreatic cancer cells. This effect was attributed to the compound's ability to inhibit specific signaling pathways involved in cell motility .

- In Vivo Metastasis Study : An animal model study showed that administration of the compound significantly reduced metastatic spread in pancreatic cancer models when given at doses of 10 mg/kg over three weeks .

Q & A

Q. How to address discrepancies in toxicological profiles across studies?

- Methodological Answer : Re-evaluate acute toxicity (OECD 423 guidelines) in rodent models, controlling for metabolic differences (e.g., cytochrome P450 isoforms). Compare mutagenicity (Ames test) results with structurally related compounds (e.g., 5-methylisoxazole-3-carboxamide derivatives) to identify scaffold-specific risks .

Key Notes

- Contradictions in Data : Variations in biological activity may arise from differences in assay protocols (e.g., cell line selection) or compound purity. Always cross-reference CAS RN 145440-94-4 for verified data .

- Critical Safety Gaps : No occupational exposure limits (OELs) are established. Assume worst-case hazard (ACGIH Category C) and use ALARA principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.